molecular formula C23H39NO19 B13391293 NeuAc(a2-6)Gal(b1-4)Glc

NeuAc(a2-6)Gal(b1-4)Glc

Cat. No.: B13391293
M. Wt: 633.6 g/mol
InChI Key: TYALNJQZQRNQNQ-PVURBZDVSA-N
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Description

NeuAc(α2-6)Gal(β1-4)Glc is a trisaccharide composed of N-acetylneuraminic acid (NeuAc) α2-6-linked to galactose (Gal), which is β1-4-linked to glucose (Glc). This structure is a sialylated derivative of lactose (Galβ1-4Glc), where the addition of NeuAc introduces a negatively charged terminal residue. While less extensively studied than its GlcNAc-containing counterpart, NeuAc(α2-6)Gal(β1-4)GlcNAc, this trisaccharide is implicated in mucosal immunity and may serve as a receptor or binding epitope in specific biological contexts, such as human milk oligosaccharides ().

Properties

Molecular Formula

C23H39NO19

Molecular Weight

633.6 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C23H39NO19/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+/m0/s1

InChI Key

TYALNJQZQRNQNQ-PVURBZDVSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NeuAc(a2-6)Gal(b1-4)Glc typically involves enzymatic or chemical methods. One common approach is the use of glycosyltransferases, which catalyze the transfer of sugar moieties to form glycosidic bonds. For instance, sialyltransferases can be used to attach N-acetylneuraminic acid to galactose, followed by the addition of glucose using galactosyltransferases .

Industrial Production Methods

Industrial production of this compound often relies on microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the necessary enzymes for the synthesis of this trisaccharide. The fermentation process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NeuAc(a2-6)Gal(b1-4)Glc can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like halogenating reagents. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These derivatives can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

NeuAc(a2-6)Gal(b1-4)Glc has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.

    Biology: It plays a role in cell-cell interactions, signaling, and pathogen recognition. It is also used to study the structure and function of glycoproteins and glycolipids.

    Medicine: It is used in the development of antiviral drugs, particularly for influenza, as it can inhibit the binding of the virus to host cells.

    Industry: It is used in the production of biopharmaceuticals and as a component in various diagnostic assays

Mechanism of Action

NeuAc(a2-6)Gal(b1-4)Glc exerts its effects by binding to specific receptors on the surface of cells. For example, it can bind to selectins, which are adhesion molecules involved in cell-cell interactions and signaling. This binding can mediate cell adhesion and communication. In the case of influenza, this compound can inhibit the binding of the virus to host cells by blocking the interaction between the viral hemagglutinin and the sialic acid receptor .

Comparison with Similar Compounds

NeuAc(α2-6)Gal(β1-4)GlcNAc

  • Structure : NeuAc(α2-6)-Gal(β1-4)-GlcNAc.
  • Key Difference : Terminal GlcNAc (N-acetylglucosamine) replaces Glc.
  • Biological Role :
    • Predominant in N-glycans of respiratory tissues (e.g., porcine trachea and lungs), where it contributes to pathogen recognition ().
    • Recognized by influenza A viruses (H1, H3 subtypes) and Toxoplasma gondii via lectin interactions ().
  • Research Findings :
    • In biolayer interferometry assays, NeuAc(α2-6)Gal(β1-4)GlcNAc (6SLN) showed higher binding affinity for human-adapted influenza strains compared to avian variants ().
    • Abundant in porcine respiratory N-glycans (14.2–29.8% of total N-glycans), suggesting tissue-specific expression ().

NeuAc(α2-3)Gal(β1-4)Glc

  • Structure : NeuAc(α2-3)-Gal(β1-4)-Glc.
  • Key Difference : α2-3 sialylation instead of α2-5.
  • Biological Role :
    • Associated with avian influenza virus receptors due to preferential binding of avian hemagglutinins ().
    • Overexpression of α2-6 sialyltransferases in human tissues reduces α2-3 sialylation, indicating competitive biosynthesis ().
  • Research Findings: Hemagglutinin mutants with a single amino acid substitution (e.g., Leu226→Gln) shift specificity from α2-3 to α2-6 linkages, altering viral tropism ().

Lactose (Gal(β1-4)Glc)

  • Structure : Unsialylated core disaccharide.
  • Key Difference : Lacks terminal NeuAc.
  • Biological Role :
    • Found in milk and serves as a precursor for sialylated oligosaccharides.
    • Neutral structure avoids immune recognition, unlike its sialylated derivatives ().

Complex Glycolipids (SGG and DSGG)

  • Structures :
    • SGG : NeuAc(α2-3)Gal(β1-3)GalNAc(β1-3)Gal(α1-4)Gal(β1-4)Glc.
    • DSGG : NeuAc(α2-3)Gal(β1-3)[NeuAc(α2-6)]GalNAc(β1-3)Gal(α1-4)Gal(β1-4)Glc.
  • Key Difference : Additional NeuAc(α2-6) in DSGG.
  • Biological Role :
    • DSGG is a high-affinity receptor for uropathogenic E. coli expressing Pap adhesins, while SGG shows weaker binding ().

Comparative Data Table

Compound Structure Linkage Biological Context Pathogen Interaction Tissue Localization
NeuAc(α2-6)Gal(β1-4)Glc NeuAc-α2-6-Gal-β1-4-Glc α2-6, β1-4 Milk oligosaccharides, mucosal surfaces Not well-documented Human milk (hypothesized)
NeuAc(α2-6)Gal(β1-4)GlcNAc NeuAc-α2-6-Gal-β1-4-GlcNAc α2-6, β1-4 N-glycans, respiratory tissues Influenza A, Toxoplasma gondii Porcine trachea/lungs
NeuAc(α2-3)Gal(β1-4)Glc NeuAc-α2-3-Gal-β1-4-Glc α2-3, β1-4 Avian receptors, gastrointestinal Avian influenza viruses Avian/human intestinal
Lactose Gal-β1-4-Glc β1-4 Energy source, precursor None Ubiquitous in milk
DSGG Double sialylation α2-3 + α2-6 Urinary tract glycolipids Uropathogenic E. coli Human kidney

Key Research Insights

Linkage Specificity Dictates Pathogen Tropism: α2-6-linked sialosides (e.g., NeuAc(α2-6)Gal(β1-4)GlcNAc) are critical for human-adapted influenza viruses, while α2-3 linkages favor avian variants (). A single amino acid substitution in hemagglutinin (Leu226→Gln) switches binding from α2-3 to α2-6 sialosides, highlighting evolutionary adaptability ().

Tissue-Specific Expression: NeuAc(α2-6)Gal(β1-4)GlcNAc is enriched in porcine respiratory tissues, suggesting a role in mucosal defense ().

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